丙酸德罗司他龙

描述

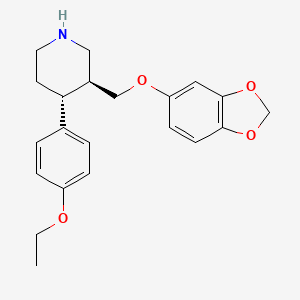

Drostanolone Enanthate, also known as Masteron Enanthate, is a synthetic anabolic androgenic steroid (AAS) that belongs to the family of dihydrotestosterone (DHT) derivatives . It is a potent synthetic androgenic anabolic steroid similar to testosterone . It was originally used in medicine as an antiestrogen in the treatment of breast cancer . It has also been used non-medically for physique- or performance-enhancing purposes .

Synthesis Analysis

Drostanolone Enanthate is based on the discontinued Drostanolone Propionate compound known as Masteron . It was created by microbial transformation, which led to the synthesis of eight potentially anti-cancer metabolites .Molecular Structure Analysis

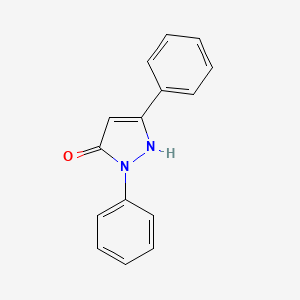

Drostanolone, also known as 2α-methyl-5α-dihydrotestosterone (2α-methyl-DHT) or as 2α-methyl-5α-androstan-17β-ol-3-one, is a synthetic androstane steroid and a derivative of DHT . The alteration exists through the addition of a methyl group at carbon position 2 . The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Drostanolone Enanthate’s chemical composition and its interaction with the body’s biological mechanisms are central to understanding its efficacy and application . Structurally, it is a derivative of dihydrotestosterone (DHT), which is a biologically active metabolite of testosterone .Physical and Chemical Properties Analysis

Drostanolone Enanthate is a white solid with a melting point of 230–234°C . Its UV λ max is 248 nm (CH 3 OH, log ε 6.91) . The IR (CHCl 3) υ max (cm −1) is 3436 (OH),1736 (C = O), 1661, 1621 (α, β-unsaturated ketone) .科学研究应用

1. 抗癌潜力

丙酸德罗司他龙因其作为抗癌剂的潜力而被研究。Choudhary 等人 (2017) 的一项研究证明了丙酸德罗司他龙在头孢菌属和亚麻镰刀菌的作用下生物催化转化为八种代谢物。这些代谢物对不同的癌细胞系表现出不同程度的细胞毒性,包括 HeLa(宫颈癌)、PC3(前列腺癌)、H460(肺癌)和 HCT116(结肠癌),一些代谢物显示出比丙酸德罗司他龙本身更强的效力(Choudhary 等人,2017)。

2. 与雄激素和雌激素受体的相互作用

德罗司他龙对激素受体的影响一直是人们关注的主题。Trams 于 1977 年进行的一项研究调查了丙酸德罗司他龙对正常和癌组织中受体蛋白与雌二醇和双氢睾酮结合的影响。研究发现,德罗司他龙与雄激素结合位点竞争,但不与雌激素受体竞争,这表明其在乳腺癌中的生长抑制作用不是通过与雌二醇结合蛋白相互作用来介导的(Trams,1977)。

3. 乳腺癌的激素疗法

一些研究探索了德罗司他龙在乳腺癌治疗中的作用。例如,Helman 和 Bennett (1972) 对丙酸德罗司他龙(Masteril)作为乳腺癌激素治疗剂进行了试验。试验比较了其在不同患者组中与卵巢切除术、苯丙酸诺龙和炔雌醇的疗效,显示 Masteril 在所有年龄组中都是一种有用且安全的药物,与其他治疗方法相比,有效性各不相同(Helman 和 Bennett,1972)。

4. 多态性研究

丙酸德罗司他龙的多态性也已被研究以了解其结构变异。Borodi 等人 (2020) 分析了丙酸德罗司他龙两种多晶型的晶体结构,揭示了不同的晶体构型,并提供了对类固醇物理性质的见解(Borodi 等人,2020)。

作用机制

Like other AAS, drostanolone is an agonist of the androgen receptor (AR) . It is not a substrate for 5α-reductase and is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD), and therefore shows a high ratio of anabolic to androgenic activity . As a DHT derivative, drostanolone is not a substrate for aromatase and hence cannot be aromatized into estrogenic metabolites .

安全和危害

Drostanolone Enanthate can cause side effects like any steroid. Common side effects may include oily skin, acne, and hair loss . It can also accelerate male pattern baldness and increase the risk of cardiovascular disease . Although drostanolone is not 17α-alkylated, high doses or prolonged use can still potentially damage the liver . It is contraindicated in individuals with a history of prostate or breast cancer, liver or kidney dysfunction, cardiovascular disease, or hypersensitivity to the drug .

属性

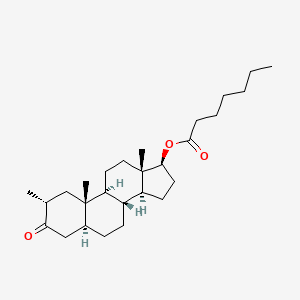

IUPAC Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYZYASFVYLKPE-PCWAKFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928535 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-31-5 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)

![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)